Cas no 2757-28-0 (1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-)

1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)- structure
2757-28-0 structure
Product Name:1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-
CAS No:2757-28-0
MF:C24H51N
MW:353.668447732925
CID:261096
PubChem ID:75991
Update Time:2025-04-19

1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)-
    • triisooctyl amine
    • BRN 2087202
    • Triheptylamine, 6,6',6''-trimethyl-
    • Tris(6-methylheptyl)amine
    • 6-methyl-N, N-bis(6-methylheptyl)heptan-1-amine
    • NS00049088
    • R555WMX5UK
    • UNII-R555WMX5UK
    • AKOS024256923
    • W-110636
    • 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine #
    • 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine
    • YKGBNAGNNUEZQC-UHFFFAOYSA-N
    • EINECS 247-092-0
    • EINECS 220-416-8
    • E78079
    • 2757-28-0
    • Triisooctylamine
    • Triisooctylamine, technical grade
    • J12.853H
    • 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
    • LS-15088
    • Q27287809
    • SCHEMBL23214
    • DTXSID60863017
    • MFCD00011694
    • 6,6',6''-Trimethyltriheptylamine
    • 25549-16-0
    • TRIISOOCTYLAMINE, TECH
    • 6-methyl-n,n-bis(6-methylheptyl)heptan-1-amine
    • Isooctanamine, N,N-diisooctyl-
    • MDL: MFCD00011694
    • Inchi: 1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3
    • InChI Key: YKGBNAGNNUEZQC-UHFFFAOYSA-N
    • SMILES: N(CCCCCC(C)C)(CCCCCC(C)C)CCCCCC(C)C

Computed Properties

  • Exact Mass: 353.40243
  • Monoisotopic Mass: 353.402
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 18
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2A^2
  • XLogP3: 9.6

Experimental Properties

  • Density: 0.8153 (estimate)
  • Melting Point: 4.7°C (estimate)
  • Boiling Point: 387.04°C (rough estimate)
  • Flash Point: >230 °F
  • Refractive Index: 1.4626 (estimate)
  • PSA: 3.24
  • LogP: 7.93760

1-Heptanamine,6-methyl-N,N-bis(6-methylheptyl)- Security Information

  • Hazardous Material transportation number:2735
  • HazardClass:8
  • PackingGroup:III
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